
6-Hydroxypentadecanoic acid
Übersicht
Beschreibung
6-Hydroxypentadecanoic acid is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxypentadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxypentadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis Approaches : 6-Hydroxypentadecanoic acid has been synthesized through various methods, including from 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane (Nesmeyanov et al., 1960). Another method involves condensing the Na salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 (Zakharkin & Pryanishnikov, 1982).
Macrolactonization : Lactonization of 15-hydroxypentadecanoic acid to 15-pentadecanolide using dealuminated HY zeolite in a concentrated toluene solution has been successfully performed, demonstrating its potential in organic synthesis (Ookoshi & Onaka, 1998).
Enzymatic Polymerization : The molecular weight of polyesters like poly(15-hydroxypentadecanoic acid) can be increased through lipase-catalyzed polymerization, indicating applications in polymer science (Ebata, Toshima, & Matsumura, 2001).
Biological and Environmental Applications
Biocatalysis : A multi-step product recovery process for hydroxypentadecanoic acids was developed, using whole cell biocatalysis of pentadecanoic acid by recombinant E. coli, highlighting its role in biotechnology (Schneider et al., 1998).
Surface Chemistry : The packing structures of self-assembled monolayers (SAMs) composed of 15-hydroxypentadecanoic acid were studied using scanning tunneling microscopy, showing its potential in nanoscale surface chemistry (Wintgens, Yablon, & Flynn, 2003).
Environmental Markers : 3-Hydroxy fatty acids, including 3-hydroxypentadecanoic acid, are considered as markers of endotoxin in environmental samples, demonstrating its utility in environmental monitoring and health studies (Uhlig et al., 2016).
Eigenschaften
IUPAC Name |
6-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGBUBJRPOAOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxypentadecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



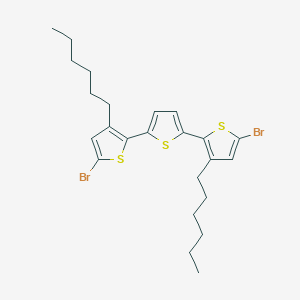
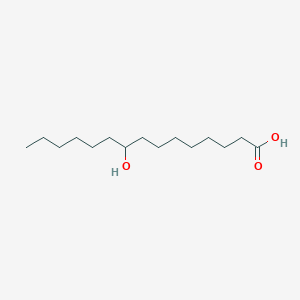
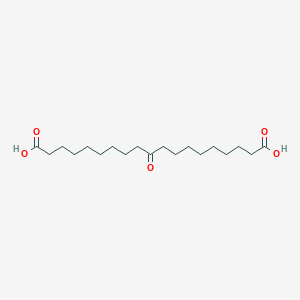


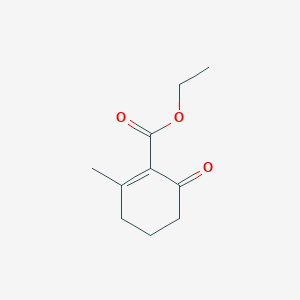

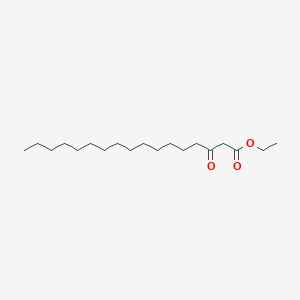
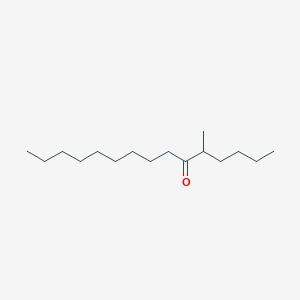

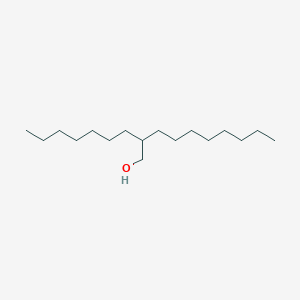


![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)